molecular formula C15H16ClN3O5S3 B12768170 T3TT60Uha9 CAS No. 92494-50-3

T3TT60Uha9

Cat. No.: B12768170
CAS No.: 92494-50-3
M. Wt: 450.0 g/mol
InChI Key: MJTXKZFRYJXYGM-UHFFFAOYSA-N
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Description

T3TT60Uha9 (CAS No. 719310-31-3) is a brominated heterocyclic compound with the molecular formula C₁₃H₁₆BrNO₃ and a molecular weight of 314.18 g/mol. Its IUPAC name is tert-butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate, and its InChI Key is JOFHRALTEXLLIC-UHFFFAOYSA-N . This compound features a benzoxazine core substituted with a bromine atom and a tert-butyl carbamate group, contributing to its unique physicochemical and pharmacological properties.

Key characteristics include:

  • Hydrogen bond acceptors/donors: 4 acceptors, 1 donor.
  • Topological Polar Surface Area (TPSA): 46.6 Ų.

This compound is synthesized via a reaction involving tert-butyl carbamate derivatives, brominated precursors, and catalytic agents like DMAP and triethylamine in tetrahydrofuran (THF) under inert conditions, achieving yields of up to 65% .

Properties

CAS No.

92494-50-3

Molecular Formula

C15H16ClN3O5S3

Molecular Weight

450.0 g/mol

IUPAC Name

2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoylphenyl)acetamide

InChI

InChI=1S/C15H16ClN3O5S3/c16-11-6-12(14(27(18,23)24)7-13(11)26(17,21)22)19-15(20)9-25-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,19,20)(H2,17,21,22)(H2,18,23,24)

InChI Key

MJTXKZFRYJXYGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC(=C(C=C2S(=O)(=O)N)S(=O)(=O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide involves multiple stepsThe final step involves the formation of the acetamide linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and proteins, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

T3TT60Uha9 belongs to a class of brominated heterocycles with structural and functional analogs. Below is a comparative analysis based on structural features, physicochemical properties, and synthetic methodologies.

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Features Similarity Score
This compound 719310-31-3 C₁₃H₁₆BrNO₃ 314.18 Benzoxazine core, tert-butyl carbamate, bromine substitution Reference
6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one 1260542-54-4 C₈H₆BrNO₂ 228.05 Benzoxazolone core, methyl group, bromine substitution 0.86
tert-Butyl (2-bromo-5-methoxyphenyl)carbamate 1260542-53-3 C₁₂H₁₆BrNO₃ 302.17 Methoxy-substituted phenyl ring, tert-butyl carbamate, bromine substitution 0.82
7-Bromobenzo[d]oxazol-2(3H)-one 1260542-52-2 C₇H₄BrNO₂ 214.02 Benzoxazolone core, bromine substitution 0.70

Key Findings :

Structural Differences :

  • This compound’s benzoxazine ring system distinguishes it from analogs like 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one (benzoxazolone core) and 7-Bromobenzo[d]oxazol-2(3H)-one (smaller molecular framework) .
  • The tert-butyl carbamate group in this compound enhances steric bulk compared to the methoxy group in tert-Butyl (2-bromo-5-methoxyphenyl)carbamate , influencing solubility and metabolic stability .

Physicochemical Properties :

  • This compound has a higher molecular weight (314.18 vs. 214.02–302.17) and TPSA (46.6 vs. 33.1–46.6 Ų), suggesting greater polarity and reduced membrane permeability compared to smaller analogs .
  • All compounds exhibit moderate-to-low BBB permeability, but this compound’s tert-butyl group may improve plasma protein binding .

Synthetic Methodologies :

  • This compound is synthesized under milder conditions (20°C, THF) compared to analogs requiring reflux or prolonged reaction times .
  • Yields for this compound (65%) are superior to those of intermediates like tert-butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate (48-hour synthesis, 60% yield) .

Notes on Excluded Compounds

While compounds such as 3AHATME7 () contain diverse elements like bismuth subnitrate and herbal extracts, they lack structural or functional relevance to this compound and were excluded from this analysis .

Research Implications

This compound’s balanced ADME profile and synthetic accessibility make it a promising candidate for further pharmacological studies, particularly in brominated heterocycle-based drug discovery. Future work should explore its bioactivity relative to high-similarity analogs like 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one .

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